5-(2-Furyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of 2-furoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity suitable for industrial applications.
Types of Reactions:
Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules and disrupt cellular processes makes it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific electronic or optical properties. It is also explored in the field of polymer science for the creation of functionalized polymers.
Mechanism of Action
The mechanism by which 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol exerts its effects is largely dependent on its interaction with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt normal cellular functions, leading to the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
- 5-(2-Furyl)-1,3,4-oxadiazole-2-amine
- 5-(2-Furyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(2-Furyl)-1,3,4-oxadiazole-2-methanol
Comparison: Compared to its analogs, 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the thiol group, which significantly enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Properties
IUPAC Name |
5-(furan-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c11-6-8-7-5(10-6)4-2-1-3-9-4/h1-3H,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKWODOINKONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351312 |
Source
|
Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-11-7 |
Source
|
Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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